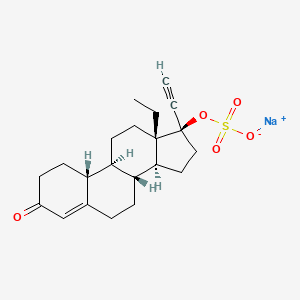
D-(-)-Norgestrel Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(-)-Norgestrel Sulfate Sodium Salt: is a synthetic steroidal compound derived from norgestrel, a progestin used in hormonal contraceptives. This compound is characterized by the presence of a sulfate group, which enhances its solubility and bioavailability. It is primarily used in pharmaceutical formulations for its progestogenic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-Norgestrel Sulfate Sodium Salt typically involves the sulfation of norgestrel. This process can be achieved through the reaction of norgestrel with sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfation reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: D-(-)-Norgestrel Sulfate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield norgestrel and sulfuric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Norgestrel and sulfuric acid.
Oxidation: Oxidized derivatives of norgestrel.
Substitution: Norgestrel derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: D-(-)-Norgestrel Sulfate Sodium Salt is used as a reagent in organic synthesis for the preparation of various steroidal derivatives. Its sulfate group serves as a leaving group in substitution reactions, facilitating the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the effects of progestins on cellular processes. It is employed in assays to investigate hormone receptor interactions and signal transduction pathways.
Medicine: this compound is utilized in the development of hormonal contraceptives and hormone replacement therapies. Its enhanced solubility and bioavailability make it a valuable component in pharmaceutical formulations.
Industry: The compound is used in the production of pharmaceutical products, particularly in the formulation of oral contraceptives and other hormone-based medications.
Mechanism of Action
D-(-)-Norgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound influences various pathways involved in reproductive health, including the regulation of the menstrual cycle and maintenance of pregnancy.
Comparison with Similar Compounds
Levonorgestrel: A synthetic progestin used in contraceptives, similar in structure to norgestrel but without the sulfate group.
Norethindrone: Another synthetic progestin used in hormonal contraceptives.
Medroxyprogesterone Acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Uniqueness: D-(-)-Norgestrel Sulfate Sodium Salt is unique due to the presence of the sulfate group, which enhances its solubility and bioavailability compared to other progestins. This modification allows for more efficient drug delivery and improved therapeutic outcomes.
Properties
Molecular Formula |
C21H27NaO5S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C21H28O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 |
InChI Key |
WGXRHGIJYSIIHJ-YIAHKXKMSA-M |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


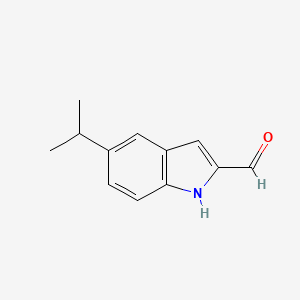
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

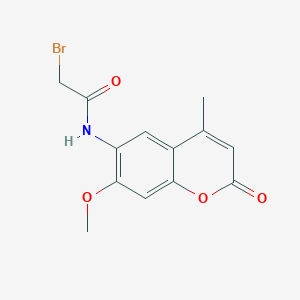

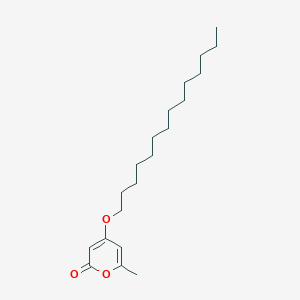
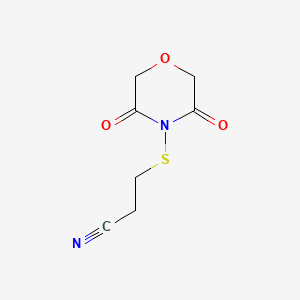
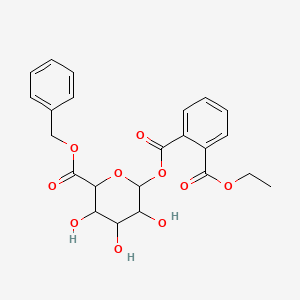

![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)

![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
